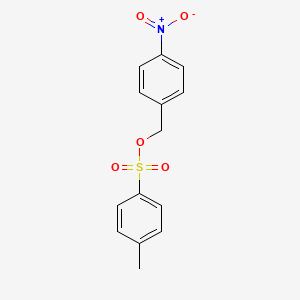

p-Nitrobenzyl tosylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-11-2-8-14(9-3-11)21(18,19)20-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTKWWMLNUQOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063480 | |

| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4450-68-4 | |

| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4450-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobenzyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004450684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-nitro-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 4-nitro-, 4-methylbenzenesulfonate (ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Nitrobenzyl Tosylate from p-Nitrobenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-nitrobenzyl tosylate from p-nitrobenzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses critical aspects of reaction optimization, safety, and product characterization. The synthesis, a cornerstone reaction in organic chemistry, transforms a poor leaving group (hydroxyl) into an excellent one (tosylate), rendering the p-nitrobenzyl moiety susceptible to nucleophilic substitution. This guide emphasizes the causality behind experimental choices to ensure both high yield and purity, reflecting a commitment to scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate in organic synthesis, primarily valued for its role as a potent electrophile. The molecule's reactivity stems from two key structural features: the tosylate group, an excellent leaving group, and the electron-withdrawing p-nitro group, which enhances the electrophilicity of the benzylic carbon.[1] This heightened reactivity makes it an invaluable reagent for introducing the p-nitrobenzyl group into various molecules.

The p-nitrobenzyl group itself serves as a versatile protecting group for carboxylic acids and amines in complex multi-step syntheses. Its stability under a range of reaction conditions, combined with its facile removal via reduction of the nitro group, underscores its utility in the synthesis of pharmaceuticals, including β-lactam antibiotics.[1] Furthermore, derivatives of this compound are employed as probes in chemical biology to investigate enzymatic reactions.[1]

Mechanistic Insights: The Chemistry of Tosylation

The synthesis of this compound from p-nitrobenzyl alcohol is an esterification reaction involving the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] The presence of a base is critical to the success of this reaction for two primary reasons.

First, the base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[1] Second, in many protocols, particularly those employing pyridine or related amines, the base can act as a nucleophilic catalyst. It initially reacts with TsCl to form a highly reactive N-tosylpyridinium salt intermediate. This intermediate is a more potent tosylating agent than TsCl itself, facilitating a more efficient reaction with the alcohol.[2]

The choice of base and solvent is paramount, as it can significantly influence the reaction pathway and the distribution of products. For instance, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can favor the formation of p-nitrobenzyl chloride as a byproduct through a nucleophilic substitution reaction where the chloride ion displaces the newly formed tosylate group.[1][3][4]

Experimental Protocol: A Validated High-Yield Synthesis

This section outlines a robust and high-yield protocol for the synthesis of this compound, adapted from a patented method that emphasizes control over reaction conditions to maximize purity and yield.[1][5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.10 mole of alcohol) | Moles | Notes |

| p-Nitrobenzyl alcohol | 153.14 | 15.3 g | 0.10 | Starting material |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 22.9 g | 0.12 | Slight excess ensures complete reaction |

| Dicyclohexylamine | 181.32 | 19.9 g (24.5 mL) | 0.11 | Acts as the base |

| Acetone | 58.08 | 200 mL | - | Anhydrous, as solvent |

| Carbon Tetrachloride | 153.82 | 300 mL | - | For recrystallization |

| Water | 18.02 | 300 mL | - | For precipitation |

Step-by-Step Procedure

-

Reaction Setup : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 15.3 g (0.10 mole) of p-nitrobenzyl alcohol and 22.9 g (0.12 mole) of p-toluenesulfonyl chloride in 200 mL of anhydrous acetone.[5]

-

Initiation of Reaction : Begin stirring the solution. No significant reaction is expected at this stage.[5]

-

Addition of Base : Over a period of 10 minutes, add 19.9 g (0.11 mole) of dicyclohexylamine dropwise from the dropping funnel.[5]

-

Temperature Control : The reaction is mildly exothermic. Maintain the internal temperature between 25°C and 35°C by using an ice bath as needed. A precipitate of dicyclohexylamine hydrochloride will begin to form during the addition.[5]

-

Reaction Completion : After the addition of the base is complete, continue stirring the reaction mixture for an additional 10 minutes, ensuring the temperature remains around 25°C.[5]

-

Isolation of Byproduct : Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.[5]

-

Product Precipitation : Transfer the filtrate to a larger beaker and add 300 mL of water while stirring. A heavy precipitate of this compound will form.[5]

-

Initial Product Isolation : Collect the crude product by filtration and allow it to air dry. The expected yield of the somewhat impure product is approximately 32 g.[5]

-

Purification by Recrystallization : Dissolve the crude product in 300 mL of carbon tetrachloride. Filter the solution to remove any minor insoluble impurities.[5]

-

Final Product Crystallization : Refrigerate the filtrate overnight. The purified this compound will crystallize.[5]

-

Final Product Collection and Drying : Collect the crystalline product by filtration and dry it. The expected yield of the purified product is approximately 27 g (88% yield), with a melting point of 100-102°C.[5]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 100-102°C.[5]

-

Thin Layer Chromatography (TLC): A TLC analysis on silica gel should show a single spot, confirming the absence of starting material and major impurities.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the p-nitrobenzyl and tosyl groups, the benzylic methylene protons, and the methyl protons of the tosyl group. Expected chemical shifts (in CDCl₃) would be approximately: δ 8.2 (d, 2H), 7.8 (d, 2H), 7.5 (d, 2H), 7.4 (d, 2H), 5.2 (s, 2H), 2.5 (s, 3H).

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule.

-

Safety and Handling

Adherence to strict safety protocols is essential when performing this synthesis.

-

p-Toluenesulfonyl Chloride (TsCl): TsCl is corrosive and causes severe skin burns and eye damage.[6][7] It is also moisture-sensitive and will hydrolyze to produce hydrochloric acid.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6][8][9] Handle TsCl in a well-ventilated fume hood.[6][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Use non-sparking tools and prevent the formation of dust and aerosols.[8]

-

Storage: Store in a dry, well-closed container away from moisture.[6][8]

-

-

Solvents: Acetone and carbon tetrachloride are flammable and should be handled with care, away from ignition sources. Carbon tetrachloride is also toxic and should be handled in a fume hood.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from p-nitrobenzyl alcohol is a well-established and highly efficient transformation that provides a valuable intermediate for organic synthesis. By carefully controlling reaction parameters such as temperature, solvent, and the choice of base, high yields of the pure product can be reliably obtained. The protocol detailed in this guide, coupled with a thorough understanding of the underlying reaction mechanism and stringent adherence to safety precautions, provides a solid foundation for the successful synthesis and application of this important chemical entity in research and development.

References

-

4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, February 22). Retrieved January 21, 2026, from [Link]

- Bottorff, E. M. (1973). Preparation of nitrobenzyl alcohol mesylates and tosylates. U.S. Patent No. 3,745,188. Washington, DC: U.S. Patent and Trademark Office.

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

-

p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5981-5991. Retrieved from [Link]

- IL39061A - Method of preparing nitrobenzyl mesylates and tosylates - Google Patents. (n.d.).

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - ResearchGate. (2011, October 16). Retrieved January 21, 2026, from [Link]

-

Synthetic Approach of p-Nitrobenzyl alcohol - Chempedia - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed. (1975, August). Retrieved January 21, 2026, from [Link]

-

p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-Nitrobenzyl tosylate | C14H13NO5S | CID 561663 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | 4450-68-4 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to p-Nitrobenzyl Tosylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of an Activated Benzyl Moiety

In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is paramount. p-Nitrobenzyl tosylate, a crystalline solid, emerges as a reagent of significant interest due to the unique interplay of its constituent moieties. The tosylate group, a superlative leaving group, renders the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is further amplified by the potent electron-withdrawing nature of the para-nitro group, which serves to stabilize the transition state of nucleophilic substitution reactions.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into the mechanistic underpinnings of its reactivity, and presents detailed, field-proven protocols for its synthesis and application as a versatile protecting group for carboxylic acids. The content herein is curated to provide researchers and drug development professionals with the technical insights necessary for the effective and safe utilization of this valuable synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₃NO₅S | [3] |

| Molecular Weight | 307.32 g/mol | [1][3] |

| Appearance | White to beige crystalline powder | |

| Melting Point | 100-102 °C | [4] |

| Solubility | ||

| Dichloromethane | High solubility | |

| Chloroform | Soluble | |

| Acetone | Soluble | |

| Ethyl Acetate | High solubility | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | |

| Water | Insoluble | |

| CAS Number | 4450-68-4 | [1] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

| Technique | Key Features and Observed Shifts | Source(s) |

| ¹H NMR | * ~8.17 ppm (d): Protons on the nitro-substituted aromatic ring, ortho to the nitro group. | [2] |

| * ~7.30-7.99 ppm (m): Protons on the tosyl aromatic ring and the remaining protons on the nitro-substituted ring. | [2] | |

| * ~5.14 ppm (s): Benzylic protons (-CH₂-). | [2] | |

| * ~2.45 ppm (s): Methyl protons of the tosyl group (-CH₃). | [2] | |

| ¹³C NMR | * Aromatic Carbons: Expected in the range of 120-150 ppm. The carbon bearing the nitro group will be downfield. | [5] |

| * Benzylic Carbon (-CH₂-): Expected around 70 ppm. | [6] | |

| * Methyl Carbon (-CH₃): Expected around 21 ppm. | [6] | |

| Infrared (IR) | * ~1520 and ~1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂). | [7] |

| * ~1360 and ~1175 cm⁻¹: Asymmetric and symmetric stretching of the sulfonate group (S=O). | [7] | |

| * ~3100-3000 cm⁻¹: Aromatic C-H stretching. | [8] | |

| * ~1600 and ~1450 cm⁻¹: Aromatic C=C stretching. | [8] | |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): m/z = 307. | [2] |

| * Key Fragments: Fragmentation is expected to involve cleavage of the C-O bond of the ester and the S-O bond, leading to fragments corresponding to the p-nitrobenzyl cation (m/z = 136) and the tosyl cation (m/z = 155) or tropylium ion derived from the benzyl moiety. | [9] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from its role as a potent electrophile in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[10][11]

The Driving Forces of Reactivity

Two key structural features dictate the high reactivity of this compound:

-

The Tosylate Leaving Group: The p-toluenesulfonate (tosylate) anion is an exceptionally stable species due to the delocalization of its negative charge across the three oxygen atoms and the aromatic ring. This stability makes it an excellent leaving group, facilitating the departure from the benzylic carbon during nucleophilic attack.[1]

-

The Electron-Withdrawing Nitro Group: The nitro group at the para position exerts a strong -I (inductive) and -R (resonance) effect. This electron withdrawal significantly increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. The resonance effect also stabilizes the developing negative charge in the transition state of an Sₙ2 reaction.[1][2]

Caption: Sₙ2 mechanism of nucleophilic substitution on this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented high-yield method.[4]

Materials:

-

p-Nitrobenzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dicyclohexylamine

-

Acetone (anhydrous)

-

Carbon tetrachloride

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitrobenzyl alcohol (0.10 mol) and p-toluenesulfonyl chloride (0.12 mol) in acetone (150 mL).

-

Cool the reaction mixture in an ice bath to maintain a temperature between 25-35°C.

-

Slowly add dicyclohexylamine (0.11 mol) to the stirred solution over a period of 10 minutes. A precipitate of dicyclohexylamine hydrochloride will form.

-

After the addition is complete, continue stirring the mixture for an additional 10 minutes at the same temperature.

-

Filter the precipitate of dicyclohexylamine hydrochloride and wash it with a small amount of cold acetone.

-

Combine the filtrate and the washings, and then add 300 mL of water with stirring. A precipitate of this compound will form.

-

Collect the crude product by filtration and air-dry.

-

For purification, dissolve the crude product in 300 mL of carbon tetrachloride and filter to remove any insoluble impurities.

-

Cool the filtrate in a refrigerator overnight to induce crystallization.

-

Collect the purified this compound crystals by filtration. An 88% yield of product with a melting point of 100-102°C can be expected.

Caption: Workflow for the synthesis of this compound.

Application: Protection of Carboxylic Acids

p-Nitrobenzyl esters are valuable for protecting carboxylic acids, particularly in peptide synthesis, due to their stability to acidic conditions.[12]

Esterification Protocol:

Materials:

-

Carboxylic acid

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and this compound (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting p-nitrobenzyl ester by column chromatography or recrystallization.

Deprotection of p-Nitrobenzyl Esters:

The p-nitrobenzyl group can be cleaved under various conditions, offering synthetic flexibility.

Method 1: Reductive Cleavage with Sodium Dithionite [3]

-

Dissolve the p-nitrobenzyl ester in a mixture of an organic solvent (e.g., acetonitrile or THF) and water.

-

Add sodium dithionite (Na₂S₂O₄) and a mild base such as sodium bicarbonate (NaHCO₃).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to protonate the carboxylic acid.

-

Extract the product with an appropriate organic solvent.

Method 2: Cleavage with Indium in Aqueous Ethanol [12]

-

Dissolve the p-nitrobenzyl ester in a mixture of ethanol and aqueous ammonium chloride.

-

Add indium metal powder.

-

Heat the mixture to reflux until the reaction is complete.

-

Filter the reaction mixture to remove the indium salts.

-

Acidify the filtrate and extract the carboxylic acid.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[13]

-

Skin Contact: Causes skin irritation. In case of contact, wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its enhanced electrophilicity, a consequence of the synergistic effects of the nitro and tosylate groups, makes it an excellent choice for introducing the p-nitrobenzyl moiety. This functionality serves as a robust protecting group for carboxylic acids, with multiple deprotection strategies available to suit various synthetic schemes. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to confidently and safely incorporate this compound into their synthetic endeavors, thereby facilitating the advancement of their research and development objectives.

References

- Guibe-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite.

-

Supporting Information - The Royal Society of Chemistry. [Link]

- Moody, C. J., & O'Connell, M. J. (2000). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters. The Journal of Organic Chemistry, 65(15), 4537–4539.

- Kevill, D. N., & Kyong, J. B. (1999). Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate.

-

ResearchGate. (PDF) Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. [Link]

-

Vedantu. Write the mechanism of nucleophilic substitution when class 12 chemistry CBSE. [Link]

-

Smith, A. B. PROTECTING GROUPS. [Link]

-

Organic Syntheses. Acetic acid, p-nitrobenzyl ester. [Link]

-

ACS Publications. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. [Link]

-

PubChem. 2-Nitrobenzyl tosylate | C14H13NO5S | CID 561663. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

- Google Patents. Process for p-nitrobenzyl ester cleavage in cephalosporin.

-

RSC Publishing. Photolabile protecting groups and linkers. [Link]

-

European Patent Office. Process for p-nitrobenzyl ester cleavage in cephalosporin - EP 0745603 A1. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chegg.com. Solved please label and interpet the IR for p-nitrobenzyl. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

PubChem. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

Sources

- 1. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4450-68-4 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buy this compound | 4450-68-4 [smolecule.com]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Role of p-Nitrobenzyl Tosylate in Modern Organic Chemistry: A Technical Guide

For Immediate Release

Indianapolis, IN – January 21, 2026 – In the intricate landscape of organic synthesis, the strategic use of protecting groups and reactive intermediates is paramount to the successful construction of complex molecules. Among the arsenal of reagents available to the modern chemist, p-Nitrobenzyl tosylate has emerged as a cornerstone, offering a unique combination of reactivity and stability that makes it invaluable in a multitude of applications. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of this powerful reagent.

Introduction: The Chemical Utility of this compound

This compound, systematically named (4-nitrophenyl)methyl 4-methylbenzenesulfonate, is a crystalline solid that serves as a potent electrophile. Its utility stems from the convergence of two key structural features: the excellent leaving group ability of the tosylate moiety and the electron-withdrawing nature of the p-nitro group, which enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes it an efficient agent for the introduction of the p-nitrobenzyl (PNB) group onto a variety of nucleophilic functional groups.

The PNB group, in turn, is a versatile protecting group, particularly for carboxylic acids, alcohols, and phenols. Its stability under a range of reaction conditions, coupled with the multiple methods available for its selective removal, provides chemists with a robust tool for multi-step synthetic campaigns. This guide will delve into the practical aspects of its use, from its preparation to its strategic deployment in complex synthetic challenges.

Synthesis of this compound: A Reliable and High-Yielding Protocol

The most common and efficient method for the synthesis of this compound involves the reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Nitrobenzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dicyclohexylamine

-

Acetone

-

Water

-

Carbon tetrachloride (optional, for recrystallization)

Procedure:

-

Dissolve p-nitrobenzyl alcohol (1.0 equivalent) and p-toluenesulfonyl chloride (1.2 equivalents) in acetone.

-

With stirring, add dicyclohexylamine (1.1 equivalents) dropwise over a period of 10 minutes. Maintain the reaction temperature between 25-35°C, using an ice bath for cooling as the reaction is exothermic.[2]

-

A precipitate of dicyclohexylamine hydrochloride will form during the addition.[2]

-

After the addition is complete, continue stirring for an additional 10 minutes at approximately 25°C.[2]

-

Filter the reaction mixture to remove the dicyclohexylamine hydrochloride precipitate.

-

Dilute the filtrate with water (approximately 3 volumes relative to the initial acetone volume) and stir for 15 minutes. A heavy precipitate of this compound will form.[2]

-

Collect the product by filtration and air dry.

-

For further purification, the crude product can be dissolved in a minimal amount of a suitable solvent like carbon tetrachloride, filtered to remove any minor insoluble impurities, and then allowed to recrystallize upon cooling.[2]

Yield: This procedure typically affords this compound in high yields, often exceeding 85%.[1]

Causality of Experimental Choices: The use of dicyclohexylamine as a base is strategic. Its hydrochloride salt is poorly soluble in acetone, leading to its precipitation from the reaction mixture. This application of Le Chatelier's principle drives the reaction towards completion and simplifies the purification process.[1] Maintaining the temperature is crucial to prevent potential side reactions.

Core Application: The p-Nitrobenzyl Group as a Robust Protecting Group

The primary and most widespread application of this compound is for the introduction of the p-nitrobenzyl (PNB) protecting group. This group is particularly effective for masking the reactivity of carboxylic acids, alcohols, and phenols during multi-step syntheses.[1]

Protection of Carboxylic Acids

The esterification of carboxylic acids with this compound provides stable p-nitrobenzyl esters. This protection strategy is frequently employed in the synthesis of complex molecules, including β-lactam antibiotics.[1]

Materials:

-

Carboxylic acid

-

This compound

-

Triethylamine (or another suitable non-nucleophilic base)

-

Acetone (or other suitable aprotic solvent)

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) in acetone.

-

Add triethylamine (1.1 equivalents) to the solution to form the carboxylate salt in situ.

-

To this mixture, add a solution of this compound (1.05 equivalents) in acetone.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, the triethylammonium tosylate salt can be removed by filtration or the solvent can be evaporated and the residue partitioned between an organic solvent and water.

-

The organic layer is then washed, dried, and concentrated to yield the p-nitrobenzyl ester.

Mechanism of Protection: The reaction proceeds via a standard SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the tosylate leaving group.

Sources

p-Nitrobenzyl Tosylate: A Technical Guide to a Powerful Electrophile in Substitution Reactions

Introduction: The Strategic Importance of p-Nitrobenzyl Tosylate

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the precise and predictable formation of carbon-heteroatom bonds is a foundational requirement. This compound (PNBT) has emerged as a cornerstone reagent for this purpose, serving as a potent electrophile for a wide array of nucleophilic substitution reactions. Its utility stems from a meticulously balanced molecular architecture: a benzylic carbon activated for nucleophilic attack, a superior leaving group to facilitate the reaction, and a versatile functional handle (the nitro group) that enables further transformations or serves as a stable protecting group.

This technical guide provides an in-depth analysis of this compound, moving beyond simple procedural descriptions to elucidate the causal chemical principles governing its reactivity. We will explore its electronic structure, mechanistic pathways in substitution reactions, and its field-proven applications, supported by detailed experimental protocols for both its synthesis and its use in a representative substitution reaction.

Physicochemical Properties of this compound

A clear understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.

| Property | Value | Source |

| Chemical Name | (4-nitrophenyl)methyl 4-methylbenzenesulfonate | - |

| Molecular Formula | C₁₄H₁₃NO₅S | [1][2] |

| Molecular Weight | 307.32 g/mol | [1][2] |

| CAS Number | 4450-68-4 | [3] |

| Appearance | White to beige or yellow crystalline solid | [4][5] |

| Melting Point | 100-102 °C | [4] |

| Solubility | Soluble in acetone, chloroform, carbon tetrachloride; limited solubility in water. | [4] |

The Electronic Landscape: Deconstructing Reactivity

The efficacy of this compound as an electrophile is not coincidental; it is the direct result of the synergistic electronic effects of its constituent parts: the tosylate leaving group and the p-nitrobenzyl scaffold.

The Tosylate Group: An Engineered Leaving Group

Alcohols are notoriously poor substrates for direct substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group. The conversion of an alcohol to a p-toluenesulfonate (tosylate) ester dramatically enhances its reactivity. The tosylate anion is an exceptionally stable, weak base, making it an excellent leaving group.[6][7] This stability arises from extensive resonance delocalization of the negative charge across the three sulfonyl oxygens and the aromatic ring.[6][8] The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, underscoring the stability of the corresponding anion.[7]

The p-Nitro Group: Activating the Electrophilic Center

The defining feature of this compound is the nitro group (NO₂) positioned para to the benzylic carbon. The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (via the sigma bonds) and, more significantly, the resonance effect (via the pi system).[3][9][10][11] This potent electron withdrawal has a profound impact:

-

Increased Electrophilicity: It pulls electron density away from the benzylic carbon, creating a more pronounced partial positive charge (δ+). This makes the carbon atom a harder electrophile and significantly more susceptible to attack by nucleophiles.[3][10]

-

Mechanistic Bias: It destabilizes the formation of a full positive charge on the benzylic carbon, which has critical implications for the reaction mechanism.

Caption: Electronic effects governing the reactivity of this compound.

Mechanistic Considerations: A Preference for the Sₙ2 Pathway

Benzylic substrates are unique in that they can potentially react via both Sₙ1 (unimolecular, stepwise) and Sₙ2 (bimolecular, concerted) mechanisms.[12][13] The benzylic position can stabilize both a carbocation intermediate (favoring Sₙ1) and the transition state of an Sₙ2 reaction.[12]

However, with this compound, the powerful electron-withdrawing nature of the nitro group strongly disfavors the formation of a benzyl carbocation. A carbocation is an electron-deficient species, and an adjacent, potent electron-withdrawing group would severely destabilize it, raising the activation energy for the Sₙ1 pathway. Consequently, this compound exhibits a strong preference for the Sₙ2 mechanism , especially with good nucleophiles.[14]

The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the tosylate leaving group.[14][15] This leads to an inversion of stereochemistry if the carbon is a chiral center.

Caption: The concerted Sₙ2 mechanism favored by this compound.

Applications in Advanced Synthesis

The predictable reactivity and structural features of this compound make it a valuable tool in several areas of chemical synthesis.

Installation of the p-Nitrobenzyl (PNB) Protecting Group

Protecting groups are temporary modifications to functional groups that prevent them from reacting under specific conditions.[4] The p-nitrobenzyl (PNB) group is a robust protecting group for carboxylic acids (as PNB esters) and amines (as PNB carbamates).[3][16] this compound serves as an efficient reagent for installing this group via an Sₙ2 reaction with a carboxylate salt or an amine.

The PNB group offers distinct advantages:

-

Stability: It is stable to a wide range of reaction conditions, including acidic environments that would cleave other protecting groups like Boc.

-

Orthogonal Deprotection: The PNB group is typically removed under neutral conditions via reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C, or with zinc dust in acetic acid). This orthogonality is crucial in complex syntheses.

-

Photolability: The nitrobenzyl moiety is a classic photolabile protecting group, meaning it can be cleaved with UV light, allowing for spatiotemporal control over the release of the protected molecule.[3][17][18][19]

Intermediate in Drug Development and Bioactive Molecule Synthesis

As a potent and reliable alkylating agent, this compound is used to introduce the p-nitrobenzyl moiety into various molecular scaffolds. This is a common strategy in the synthesis of pharmaceuticals and biologically active probes. For instance, it can be used in the N-alkylation of heterocyclic compounds like azoles to generate derivatives with potential antifungal properties.[4] It serves as a safer, crystalline alternative to the highly vesicant (blister-causing) p-nitrobenzyl halides.[4]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the preparation and application of this compound. All operations should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Part A: Synthesis of this compound

This procedure is adapted from a high-yield synthesis method.[4]

-

Materials & Setup:

-

p-Nitrobenzyl alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Dicyclohexylamine (DCHA, 1.1 eq)

-

Acetone (anhydrous)

-

Round-bottom flask with magnetic stirrer, ice-water bath, addition funnel.

-

-

Procedure:

-

Dissolve p-nitrobenzyl alcohol (e.g., 15.0 g, 0.10 mol) and TsCl (e.g., 23.0 g, 0.12 mol) in acetone (e.g., 150 mL) in the round-bottom flask.

-

Cool the stirred solution to maintain an internal temperature of 25-35 °C using the ice bath.

-

Slowly add dicyclohexylamine (e.g., 20.0 g, 0.11 mol) dropwise over 10-15 minutes. A precipitate of dicyclohexylamine hydrochloride will form.

-

After the addition is complete, continue stirring the mixture at ~25 °C for an additional 10-20 minutes.

-

Filter the reaction mixture to remove the dicyclohexylamine hydrochloride precipitate.

-

Dilute the filtrate with 2 volumes of cold water (e.g., 300 mL) and stir vigorously for 15 minutes. A heavy precipitate of the product will form.

-

Collect the solid product by suction filtration and air dry.

-

Purification (Optional but Recommended): Recrystallize the crude product from carbon tetrachloride or chloroform to yield pure this compound as a crystalline solid.[4]

-

-

Validation:

Part B: Representative Sₙ2 Reaction - N-Alkylation of Aniline

This protocol illustrates the use of an alkyl tosylate as an alkylating agent for an amine, a fundamental transformation in drug development.[20][21]

-

Materials & Setup:

-

Aniline (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq, anhydrous)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with magnetic stirrer, reflux condenser, and heating mantle.

-

-

Procedure:

-

To the round-bottom flask, add aniline (e.g., 0.93 g, 10 mmol), anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol), and acetonitrile (e.g., 50 mL).

-

Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Add this compound (e.g., 3.38 g, 11 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter off the inorganic solids (K₂CO₃ and potassium tosylate).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(4-nitrobenzyl)aniline.

-

Caption: Experimental workflow for the synthesis and application of PNBT.

Safety and Handling

This compound and related reagents demand careful handling. While it is a crystalline solid and considered a safer alternative to p-nitrobenzyl halides, it is a potent alkylating agent and should be treated as a hazardous substance.[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Engineering Controls: Use of a powder-containment hood is recommended when weighing out the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous materials.[22]

Conclusion

This compound is a highly effective and versatile electrophile whose reactivity is rationally designed through the synergistic effects of a superior leaving group and an electronically activated benzylic system. Its strong preference for the Sₙ2 pathway ensures predictable and high-yielding substitution reactions with a broad range of nucleophiles. Its role as a key reagent for installing the robust p-nitrobenzyl protecting group, coupled with its utility as a general alkylating agent, cements its importance in the toolkit of researchers and professionals in drug development and advanced organic synthesis. The self-validating protocols provided herein offer a reliable foundation for its synthesis and application, empowering scientists to leverage its unique properties in the construction of complex molecular architectures.

References

- Preparation of nitrobenzyl alcohol mesylates and tosylates. (1973).

-

p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses Procedure. [Link]

-

Photolabile protecting group. (2023). Wikipedia. [Link]

-

Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. [Link]

-

Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]

-

Comparing The SN1 vs Sn2 Reactions. (2019). Master Organic Chemistry. [Link]

-

7.5: Leaving Groups. (2020). Chemistry LibreTexts. [Link]

-

Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles. (2015). CureFFI.org. [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2023). Chemistry LibreTexts. [Link]

-

2-Nitrobenzyl tosylate. (n.d.). PubChem. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). ACS Publications. [Link]

-

Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016). Quora. [Link]

-

α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. (2008). ResearchGate. [Link]

-

Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2012). National Institutes of Health. [Link]

-

Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]

-

Though the nitro group is electron-withdrawing by resonance, when... (n.d.). Pearson+. [Link]

-

Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. (2015). ResearchGate. [Link]

-

Acetic acid, p-nitrobenzyl ester. (n.d.). Organic Syntheses Procedure. [Link]

-

How does a tosylate group function as a leaving group in nucleophilic substitution reactions? (2024). Proprep. [Link]

-

Photolabile protecting groups and linkers. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. (2019).

-

2-Nitrobenzyl p-toluenesulfonate. (n.d.). Chemsrc. [Link]

-

A Walk through Recent Nitro Chemistry Advances. (2020). National Institutes of Health. [Link]

-

Functional Groups In Organic Chemistry. (2010). [Source not specified]. [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). National Institutes of Health. [Link]

Sources

- 1. 2-Nitrobenzyl tosylate | C14H13NO5S | CID 561663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitrobenzyl p-toluenesulfonate | CAS#:20444-09-1 | Chemsrc [chemsrc.com]

- 3. This compound | 4450-68-4 | Benchchem [benchchem.com]

- 4. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. proprep.com [proprep.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 22. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

A Guide to the Tosylation of p-Nitrobenzyl Alcohol: Mechanism, Optimization, and Practical Application

This technical guide provides an in-depth exploration of the tosylation of p-nitrobenzyl alcohol, a foundational reaction in organic synthesis with significant relevance in drug development and medicinal chemistry. The p-nitrobenzyl moiety is frequently employed as a photolabile protecting group or a linker, and its efficient conversion to a tosylate is critical for subsequent nucleophilic substitution reactions. This document moves beyond a simple recitation of steps to dissect the underlying mechanism, address common side reactions, and present a validated experimental protocol, offering researchers the causal understanding required for successful and reproducible synthesis.

Strategic Importance in Synthesis

The conversion of an alcohol to a tosylate is a pivotal transformation in organic chemistry. The hydroxyl group is a notoriously poor leaving group, whereas the tosylate anion is an excellent one, being the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). This conversion transforms the alcohol into a versatile electrophile, reactive towards a wide range of nucleophiles.[1]

For p-nitrobenzyl alcohol, this reaction is particularly significant. The resulting p-nitrobenzyl tosylate is a potent electrophile, with the benzylic carbon activated by the powerful electron-withdrawing effect of the p-nitro group, facilitating subsequent SN2 reactions.[2] This makes it an invaluable intermediate for introducing the p-nitrobenzyl group into complex molecules, a common strategy in the synthesis of prodrugs and other advanced chemical entities.[2]

The Core Mechanism: A Tale of Two Pathways

The reaction of p-nitrobenzyl alcohol with p-toluenesulfonyl chloride (TsCl) is typically conducted in the presence of a tertiary amine base, such as pyridine or triethylamine. The base serves a dual role, acting as both an acid scavenger and a nucleophilic catalyst.[3][4]

Pathway A: Direct Nucleophilic Attack

The most straightforward mechanism involves the direct attack of the alcohol's nucleophilic oxygen atom on the highly electrophilic sulfur atom of tosyl chloride.[5] The accompanying base then deprotonates the resulting oxonium ion to yield the final tosylate ester and the protonated base-hydrochloride salt.[5]

Pathway B: The Nucleophilic Catalysis Route

In many standard protocols, pyridine is used not just as a solvent and base, but as a superior nucleophilic catalyst.[6][7] Being more nucleophilic than the alcohol, the pyridine nitrogen attacks the tosyl chloride first, displacing the chloride ion to form a highly reactive N-tosylpyridinium salt intermediate.[7][8] This intermediate is exceptionally electrophilic due to the positive charge on the pyridine ring, making it highly susceptible to attack by the p-nitrobenzyl alcohol.[4][6] This catalytic cycle regenerates the pyridine, which can then continue the process. This pathway often accelerates the reaction significantly compared to the direct attack mechanism.

Sources

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. This compound | 4450-68-4 | Benchchem [benchchem.com]

- 3. proprep.com [proprep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

An In-Depth Technical Guide on the Stability and Storage of p-Nitrobenzyl Tosylate

Introduction

p-Nitrobenzyl tosylate (PNBT), with the chemical formula C₁₄H₁₃NO₅S, is a pivotal reagent in the landscape of organic synthesis and chemical biology.[1] It is a tosylate ester formed from p-nitrobenzyl alcohol and p-toluenesulfonic acid.[1] The compound's utility stems from the synergistic interplay of the p-nitrobenzyl group and the tosylate moiety. The tosylate group is an exceptional leaving group, readily displaced in nucleophilic substitution reactions, while the electron-withdrawing nature of the p-nitro group enhances the electrophilicity of the benzylic carbon, further promoting this reactivity.[2] This inherent reactivity makes this compound a valuable tool for introducing the p-nitrobenzyl protecting group for carboxylic acids and amines.[2] Beyond synthesis, it and its derivatives serve as probes for studying enzymatic reactions.[2]

However, the very electronic features that make this compound a potent reagent also contribute to its limited stability. Understanding the factors that influence its degradation is paramount for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the quality of their results. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and handling procedures, grounded in established scientific principles and practical laboratory experience.

Chemical Properties and Reactivity

A thorough understanding of the chemical properties of this compound is fundamental to appreciating its stability profile.

| Property | Value | Source |

| Molecular Weight | 307.32 g/mol | [2] |

| Melting Point | 100-102 °C | [3] |

| Appearance | Crystalline solid | [1] |

| CAS Number | 4450-68-4 | [2] |

The key to this compound's reactivity lies in its structure. The tosylate group is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. The p-nitro group, a strong electron-withdrawing group, significantly increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity is the cornerstone of its utility in organic synthesis.

Diagram: The Structure and Reactivity of this compound

Caption: Key reactive sites in this compound.

Factors Influencing Stability and Degradation Pathways

The stability of this compound is a critical consideration for its effective use. Several factors can contribute to its degradation, primarily through nucleophilic substitution reactions where the tosylate group is displaced.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form p-nitrobenzyl alcohol and p-toluenesulfonic acid.[1] This reaction is a classic example of a solvolysis reaction, where the solvent (water) acts as the nucleophile. The rate of hydrolysis is influenced by temperature and pH. Elevated temperatures will accelerate the reaction, as is typical for most chemical reactions. The pH of the aqueous environment can also play a role, with the reaction potentially being catalyzed by both acid and base.

Diagram: Hydrolysis of this compound

Caption: The hydrolysis pathway of this compound.

Photodissociation

Exposure to ultraviolet (UV) light can induce photodissociation of this compound.[1] This process can lead to the formation of various degradation products through complex rearrangement pathways. While the specific photochemistry of this compound is not extensively detailed in the provided search results, the general principle for related nitrobenzyl compounds involves intramolecular rearrangements upon absorption of UV light.[1]

Thermal Decomposition

While this compound is a crystalline solid at room temperature, it has a defined melting point and will decompose at higher temperatures. Compared to some of its derivatives, it exhibits moderate thermal stability.[1] The presence of impurities can lower the decomposition temperature and accelerate thermal degradation.

Incompatible Materials

As a reactive electrophile, this compound is incompatible with a range of nucleophilic and basic substances. Contact with strong bases, amines, alcohols, and strong oxidizing agents should be avoided to prevent unwanted reactions and degradation.[4][5]

Recommended Storage and Handling Protocols

To maintain the integrity and efficacy of this compound, adherence to strict storage and handling protocols is essential. These protocols are designed to mitigate the risks of degradation from hydrolysis, photodissociation, and reaction with incompatible materials.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | To minimize the rate of hydrolysis and other potential degradation reactions.[2] |

| Atmosphere | Dry and inert (e.g., under nitrogen or argon) | To prevent hydrolysis by excluding moisture. |

| Light | Protect from light (store in an amber vial or dark place) | To prevent photodissociation.[2] |

| Container | Tightly sealed, airtight container | To prevent ingress of moisture and other atmospheric contaminants.[4] |

For long-term storage of stock solutions, it is often recommended to store them at -20°C or -80°C.[6] However, for the solid compound, refrigeration at 2-8°C is generally sufficient.

Handling Procedures

Given its reactivity and potential for causing irritation, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[2]

-

Ventilation: All handling of this compound, especially when in powdered form or when being dissolved, should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

-

Dispensing: When weighing and dispensing the solid, take care to avoid creating dust. Use appropriate tools and techniques to minimize airborne particles.

-

Incompatible Materials: Ensure that this compound is not brought into contact with incompatible materials such as strong bases, acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

Experimental Protocol: Preparation of a Stock Solution of this compound

This protocol outlines a self-validating procedure for preparing a stock solution, minimizing exposure to degradants.

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

Select a suitable anhydrous solvent (e.g., anhydrous acetonitrile or dichloromethane). Ensure the solvent is of high purity and has a low water content.

-

-

Dispensing:

-

In a fume hood, carefully weigh the desired amount of this compound into the dried flask.

-

Immediately seal the flask with a septum.

-

-

Dissolution:

-

Using a syringe, add the anhydrous solvent to the flask through the septum.

-

Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.

-

-

Storage:

-

Once dissolved, the stock solution should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

-

For short-term storage, refrigeration at 2-8°C may be adequate. For longer-term storage, freezing at -20°C is recommended.[6]

-

The container should be wrapped in aluminum foil or stored in a dark cabinet to protect it from light.

-

Diagram: Workflow for Safe Handling and Preparation of this compound Solution

Sources

- 1. Buy this compound | 4450-68-4 [smolecule.com]

- 2. This compound | 4450-68-4 | Benchchem [benchchem.com]

- 3. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Safe Handling of p-Nitrobenzyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl tosylate is a potent electrophile and alkylating agent widely employed in organic synthesis, particularly for the introduction of the p-nitrobenzyl protecting group.[1] Its high reactivity, a consequence of the electron-withdrawing nitro group and the excellent leaving group ability of the tosylate moiety, necessitates a thorough understanding and strict adherence to safety protocols to mitigate potential risks.[1] This guide provides a comprehensive overview of the safety precautions for handling this compound, grounded in its chemical properties and the known hazards of related compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to handle this reagent responsibly and safely.

Understanding the Inherent Risks: A Hazard Analysis of this compound

This compound's utility in chemical synthesis is intrinsically linked to its reactivity, which also forms the basis of its potential hazards. As a benzylic tosylate bearing a strong electron-withdrawing group, it is a potent alkylating agent. Alkylating agents are a class of compounds known for their ability to introduce alkyl groups into nucleophilic molecules, including biological macromolecules like DNA.[2] This reactivity is the foundation of their use in pharmaceuticals but also underscores their potential for toxicity and mutagenicity.[2]

Chemical Reactivity and Associated Hazards

The primary hazard associated with this compound stems from its electrophilic nature. The tosylate is an excellent leaving group, and the electron-withdrawing nitro group at the para position further activates the benzylic carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity means that this compound can react with a wide range of nucleophiles, including water, alcohols, and amines. Such reactions can be exothermic and may lead to the formation of hazardous byproducts.

Toxicological Profile: Inferences from Structurally Related Compounds

Direct toxicological data, such as LD50 or LC50 values for this compound, are not widely published. Therefore, a conservative approach is to infer potential health effects from its precursor, p-nitrobenzyl alcohol, and related nitroaromatic compounds.

p-Nitrobenzyl alcohol is harmful if inhaled, ingested, or absorbed through the skin and is irritating to the eyes, respiratory system, and skin.[3] A significant concern with nitroaromatic compounds is their potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[3] This can lead to cyanosis (a bluish discoloration of the skin) and other symptoms of oxygen deprivation.[3] There is also limited evidence of a carcinogenic effect for p-nitrobenzyl alcohol.[3]

Given that this compound is a more reactive alkylating agent than its alcohol precursor, it should be handled with at least the same level of caution, if not greater. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Hierarchy of Controls: A Systematic Approach to Safe Handling

To ensure the safe handling of this compound, a multi-layered approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[1] For particularly sensitive operations or when handling larger quantities, a glove box may be warranted to provide an additional layer of containment.

Administrative Controls: Standard Operating Procedures and Training

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all personnel.

-

Training: All individuals working with this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.

-

Designated Areas: Whenever possible, designate a specific area within the laboratory for the handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, the correct use of PPE is essential.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile gloves (double-gloving is recommended) | Protects against skin contact. Nitrile offers good chemical resistance. |

| Eye Protection | Chemical safety goggles | Protects eyes from splashes and dust. |

| Lab Coat | A buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or if there is a potential for aerosol generation outside of a fume hood. | Provides protection against inhalation of dust or aerosols. |

Experimental Protocols: A Step-by-Step Guide to Safe Practice

Preparation and Handling of this compound Solutions

-

Preparation:

-

Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

-

Don all required PPE.

-

Weigh the solid this compound in a tared, sealed container within the fume hood to minimize dust generation.

-

Slowly add the solid to the desired solvent with stirring. Avoid rapid addition, which could lead to splashing.

-

-

Handling:

-

Always handle solutions of this compound within a fume hood.

-

Use a syringe or cannula for transferring solutions to minimize the risk of spills.

-

Keep containers tightly sealed when not in use.

-

Storage of this compound

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

| Storage Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To prevent decomposition. |

| Container | Tightly sealed, airtight container[1] | To protect from moisture and air. |

| Location | A designated, labeled cabinet for reactive/toxic compounds. | To prevent accidental misuse and ensure proper segregation. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophiles. | To prevent potentially vigorous or hazardous reactions. |

Decontamination and Disposal

-

Decontamination:

-

For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Wipe the area with a suitable solvent (e.g., acetone), followed by soap and water.

-

All contaminated materials should be collected in a sealed container for proper disposal.

-

-

Disposal:

Emergency Procedures: Preparedness and Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potent alkylating nature demands a high level of respect and caution. By understanding its inherent hazards, implementing a robust hierarchy of controls, and adhering to strict experimental protocols, researchers can safely harness its reactivity. This guide provides a framework for the safe handling of this compound, emphasizing a proactive and informed approach to laboratory safety.

References

- Bottorff, E. M. (1973). U.S. Patent No. 3,745,188. Washington, DC: U.S. Patent and Trademark Office.

-

4-Nitrobenzylalcohol Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]

-

2-Nitrobenzyl bromide, 97% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]

-

4-Nitrobenzyl chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Provencher, P., & Love, J. (2015, October 6). Chemical Indicator for Alkylating Agents. ChemistryViews. Retrieved January 21, 2026, from [Link]

-

Wang, B., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. Retrieved from [Link]

-

Personal Protective Equipment. (n.d.). ASHP. Retrieved January 21, 2026, from [Link]

-

2-Nitrobenzyl tosylate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of p-Nitrobenzyl Tosylate in Common Organic Solvents

Foreword: Navigating the Nuances of Solubility for a Versatile Reagent

To the researchers, scientists, and drug development professionals who rely on the precise application of chemical reagents, this guide offers an in-depth exploration of the solubility characteristics of p-Nitrobenzyl tosylate. As a potent electrophile and a valuable protecting group in multi-step syntheses, understanding its behavior in various organic solvents is paramount to achieving desired reaction kinetics, optimizing purification processes, and ensuring experimental reproducibility.[1] This document moves beyond simple empirical data, delving into the causal relationships between solvent properties and solute behavior. It is structured to provide not only a summary of known solubility information but also the foundational knowledge and practical methodologies required to confidently assess and exploit the solubility of this compound in your own laboratory settings. Every protocol herein is designed as a self-validating system, ensuring the generation of reliable and accurate data.

The Physicochemical Landscape of this compound

This compound, with the chemical formula C₁₄H₁₃NO₅S, is a crystalline solid.[2] Its molecular structure, featuring a polar tosylate group, an aromatic nitrobenzyl system, and the absence of significant hydrogen bond donating capabilities, dictates its interactions with organic solvents. The electron-withdrawing nature of the p-nitro group significantly influences the electrophilicity of the benzylic carbon, a key factor in its reactivity.[1]

An important, yet often overlooked, aspect of solid-state chemistry is polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility and dissolution rate.[1] While specific polymorphic studies on this compound are not extensively documented in publicly available literature, it is a critical consideration for the discerning scientist. Amorphous phases, for instance, tend to dissolve more rapidly than their crystalline counterparts.[1] Researchers should be aware that variations in synthesis and purification methods could potentially lead to different crystalline forms, thereby affecting solubility.

Qualitative and Inferred Quantitative Solubility Profile

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively tabulated in readily accessible literature. However, a significant amount of information can be inferred from its common use in synthesis and purification, as well as from the solubility of structurally similar compounds.

High Solubility:

-

Dichloromethane (DCM): Exhibits excellent solubility for this compound and is a common solvent for its synthesis.[2]

-

Chloroform: Similar to DCM, chloroform is an effective solvent for dissolving this compound and is also used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at reduced temperatures.[3]

-

Acetone: Widely used as a reaction solvent for the synthesis of this compound, indicating good solubility.[1][3] The precipitation of byproducts like dicyclohexylamine hydrochloride in acetone is a key feature of some synthetic routes.[1]

-

N,N-Dimethylformamide (DMF): Demonstrates high solubility for this compound.[2]

Moderate Solubility:

-

Acetonitrile: Shows moderate solubility characteristics.[2] It is also employed as a solvent for synthesis.[1]

-

Ethyl Acetate: The solubility of similar compounds, like p-nitrobenzaldehyde, is significant in ethyl acetate, suggesting moderate solubility for this compound.[4]

Lower to Sparingly Soluble:

-

Ethanol: Used for recrystallization of related compounds, which implies that this compound is likely sparingly soluble at room temperature but its solubility increases with heat.[3]

-